molecular formula C14H14N4 B13804723 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 586990-36-5

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13804723
CAS No.: 586990-36-5
M. Wt: 238.29 g/mol
InChI Key: PBELVSICICGDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline core fused with a pyrrole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . This method is operationally simple and yields N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted quinoline and pyrrole derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal potential of derivatives related to 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. For instance, a series of novel compounds were synthesized and evaluated for their antifungal properties. These compounds demonstrated significant activity against various fungal strains, showcasing their potential as therapeutic agents in treating fungal infections .

Case Study:
A study published in 2022 synthesized several quinoline derivatives and assessed their antifungal efficacy. The results indicated that specific modifications to the quinoline structure enhanced antifungal activity, suggesting that the pyrrole moiety contributes positively to this effect .

Antimicrobial Properties

The antimicrobial properties of the compound have also been investigated extensively. Quinoline derivatives are known for their diverse chemotherapeutic activities, including antimicrobial effects against bacteria and fungi.

Research Findings:
A 2017 publication detailed the synthesis and characterization of various quinoline-incorporated benzimidazole derivatives. The study found that these compounds exhibited notable antimicrobial activity against a range of pathogens, indicating that modifications to the quinoline structure could yield potent antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Compounds within this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

  • A recent study focused on oxazolo[5,4-d]pyrimidine derivatives derived from quinoline structures and assessed their cytotoxic activity against cancer cells. The results indicated promising anticancer activity linked to structural similarities with nucleic purine bases .
  • Another investigation reported that certain derivatives exhibited potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. This suggests that these compounds could serve as effective anticancer agents by targeting angiogenesis pathways .

Optoelectronic Applications

Beyond biological applications, the compound has shown promise in optoelectronic applications due to its optical properties. The ability to absorb light at specific wavelengths makes it a candidate for use in devices like photodetectors and solar cells.

Research Insights:
A study on the optical properties of related compounds indicated that they possess favorable band gaps for optoelectronic applications, making them suitable candidates for further development in this field .

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its fused pyrrole-quinoline structure, which imparts unique electronic and steric properties. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No: 308294-08-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an amino group and a pyrrole substituent, which may contribute to its biological properties. Its molecular formula is C17H15N5C_{17}H_{15}N_5 with a molecular weight of approximately 283.33 g/mol.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT2958.4VEGFR-2 inhibition
Compound BA54947.2Apoptosis induction
Compound CMCF799.9Cell cycle arrest

Antimicrobial Activity

Some studies have reported antimicrobial effects for compounds structurally related to this compound. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
  • Apoptosis Induction : The activation of caspase pathways leading to programmed cell death has been observed in related structures.
  • Antimicrobial Action : The ability to disrupt bacterial cell walls or inhibit essential enzymatic functions is a common mechanism among antimicrobial agents.

Case Studies

A notable study explored the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results demonstrated that specific substitutions on the quinoline structure significantly enhanced anticancer activity compared to standard chemotherapeutics.

Case Study Overview

In a comparative analysis involving multiple derivatives:

  • Compound X exhibited an IC50 value lower than that of cisplatin in HT29 cells.
  • Compound Y showed a selective toxicity profile favoring cancer cells over normal fibroblasts.

Properties

CAS No.

586990-36-5

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C14H14N4/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)18-14(10)16/h3,6-7,17H,1-2,4-5H2,(H2,16,18)

InChI Key

PBELVSICICGDPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.